

# Technical Guide: Spectroscopic Characterization of (Cyclopropylmethyl)(1-phenylethyl)amine

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## Compound of Interest

Compound Name: (Cyclopropylmethyl)(1-phenylethyl)amine

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An In-depth Guide for Structural Elucidation and Data Integrity

## Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel secondary amine, **(Cyclopropylmethyl)(1-phenylethyl)amine**. As this molecule is not extensively documented in public databases, this paper establishes a predictive and methodological blueprint for its structural confirmation, targeting researchers in synthetic chemistry and drug development. We detail the theoretical basis and practical protocols for acquiring and interpreting data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ). The causality behind experimental choices, data interpretation, and the integration of multimodal data streams are explained to ensure a self-validating system of analysis. This document is designed to serve as a Senior Application Scientist's perspective on achieving authoritative structural elucidation while adhering to stringent data integrity standards.

## Introduction: The Imperative for Rigorous Characterization

The molecule **(Cyclopropylmethyl)(1-phenylethyl)amine** presents a unique combination of structural motifs: a chiral phenylethyl group, a strained cyclopropyl ring, and a secondary amine

linkage. Each of these features imparts distinct spectroscopic signatures that must be precisely identified and assigned to confirm the molecule's identity, purity, and structure. In a drug development context, unambiguous characterization is paramount, forming the bedrock of all subsequent pharmacological and toxicological assessments. The absence of comprehensive public data necessitates a first-principles approach, leveraging foundational spectroscopic theory to predict, acquire, and interpret the analytical data.

This guide follows a logical workflow that mirrors the process of characterizing a newly synthesized compound, beginning with the confirmation of its elemental composition and molecular weight, followed by the identification of functional groups, and culminating in the detailed mapping of its proton and carbon framework.

## Molecular Weight and Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

The initial step in characterization is to confirm that the correct molecule has been synthesized. HRMS provides an extremely accurate measurement of a molecular ion's mass, allowing for the determination of its elemental formula.[1]

### Predicted Mass and Rationale

- Molecular Formula:  $C_{12}H_{17}N$
- Monoisotopic Mass: 175.1361 u
- Nitrogen Rule: The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number, a key diagnostic feature in mass spectrometry.[2]

### Experimental Protocol: HRMS Analysis

- Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of high-purity methanol or acetonitrile.
- Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution  $>60,000$  FWHM.[3]

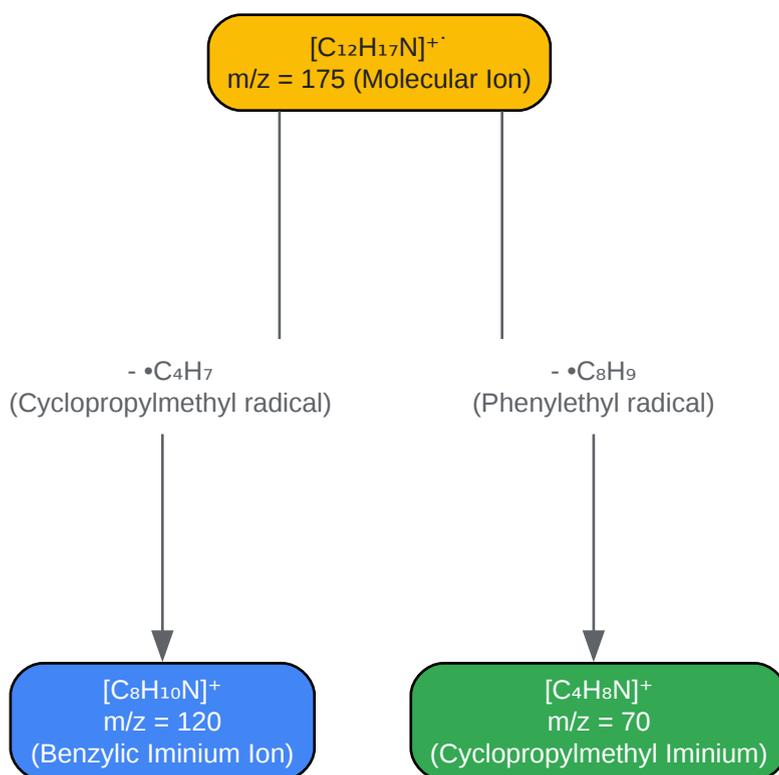
- Ionization Method: Electrospray ionization (ESI) in positive ion mode is the preferred method for amines, as the nitrogen atom is readily protonated to form the  $[M+H]^+$  ion.
- Data Acquisition: Acquire the spectrum over a mass range of  $m/z$  50-500. The instrument must be calibrated to ensure mass accuracy typically below 5 ppm.
- Data Analysis: The primary objective is to locate the  $[M+H]^+$  ion. For **(Cyclopropylmethyl) (1-phenylethyl)amine**, this would be expected at  $m/z$  176.1439. The measured mass should be within 5 ppm of this theoretical value to confidently assign the elemental formula  $C_{12}H_{18}N^+$ .

## Predicted Fragmentation Pattern

Alpha-cleavage is the dominant fragmentation pathway for aliphatic amines.[4][5] This involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For this molecule, two primary alpha-cleavage events are predicted.

- Pathway A: Loss of the cyclopropylmethyl radical ( $\bullet C_4H_7$ ) leads to the formation of a stable benzylic iminium ion.
- Pathway B: Loss of the phenylethyl radical ( $\bullet C_8H_9$ ) produces a cyclopropylmethyl iminium ion.

The benzylic cation from Pathway A is expected to be the more stable and thus more abundant fragment (the base peak).



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*Standard workflow for NMR analysis.*

- Solvent Selection: Chloroform-d ( $CDCl_3$ ) is a suitable solvent as it is chemically inert and dissolves a wide range of organic compounds. Its residual proton signal at  $\sim 7.26$  ppm serves as a secondary chemical shift reference. 2. Concentration: A concentration of 10-20 mg/mL is typically sufficient for obtaining high-quality  $^1H$  and  $^{13}C$  spectra on a modern spectrometer ( $\geq 400$  MHz). [6]3. Internal Standard: Tetramethylsilane (TMS) is added as the primary internal standard, defining the 0 ppm reference point. [7]4. Acquisition Parameters: Standard acquisition parameters for  $^1H$  (e.g., 32 scans, 16-ppm spectral width, 2-second relaxation delay) and  $^{13}C$  (e.g., 1024 scans, 240-ppm spectral width, 2-second relaxation delay with proton decoupling) should be used.

## Predicted $^1H$ NMR Spectrum (400 MHz, $CDCl_3$ )

The  $^1H$  NMR spectrum is predicted to be complex due to the presence of a chiral center, which renders the protons on the adjacent cyclopropylmethyl  $CH_2$  group diastereotopic.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
7.40 - 7.20	m	5H	Ar-H	Protons of the monosubstituted benzene ring.
3.85	q, $J \approx 6.7$ Hz	1H	Ph-CH-CH <sub>3</sub>	Methine proton adjacent to the phenyl ring and nitrogen. Deshielded by both.
2.45	m	1H	N-CH <sub>2</sub> (diastereotopic A)	One of the diastereotopic methylene protons adjacent to nitrogen.
2.30	m	1H	N-CH <sub>2</sub> (diastereotopic B)	The other diastereotopic methylene proton.
1.50 (broad)	s	1H	N-H	The amine proton signal is often broad and may not show coupling. Its position is concentration-dependent. [8]
1.35	d, $J \approx 6.7$ Hz	3H	Ph-CH-CH <sub>3</sub>	Methyl protons coupled to the adjacent methine proton.
0.90	m	1H	Cyclopropyl CH	Methine proton of the

cyclopropyl  
group.

---

0.50 - 0.40

m

2H

Cyclopropyl CH<sub>2</sub>

Diastereotopic  
methylene  
protons on the  
cyclopropane  
ring. Highly  
shielded due to  
ring current  
effects. [9][10]

---

0.15 - 0.05

m

2H

Cyclopropyl CH<sub>2</sub>

The other two  
diastereotopic  
methylene  
protons on the  
ring, also highly  
shielded. [9][10]

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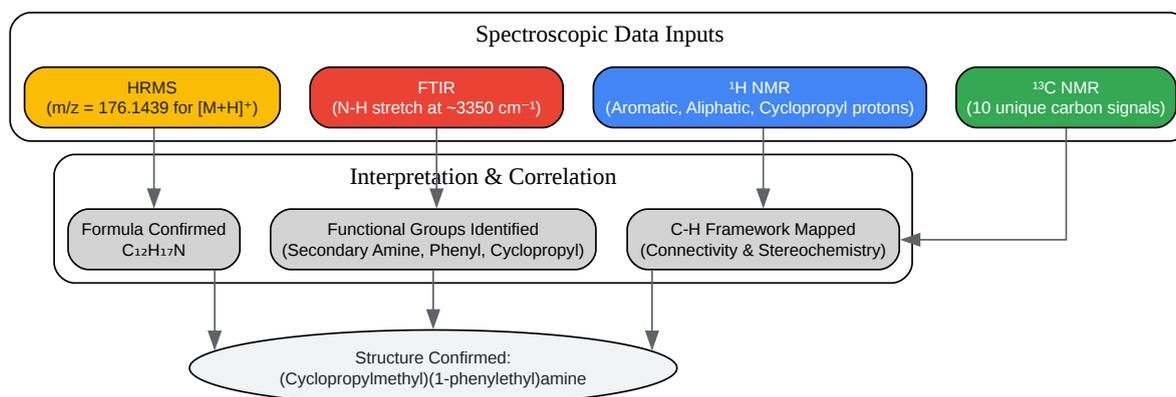
## Predicted <sup>13</sup>C NMR Spectrum (100 MHz, CDCl<sub>3</sub>)

The proton-decoupled <sup>13</sup>C NMR spectrum will show a distinct signal for each unique carbon atom.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~145	Cq (Aromatic)	Quaternary carbon of the phenyl ring attached to the ethyl group.
~128.5	CH (Aromatic)	ortho- and para-Carbons of the phenyl ring.
~127	CH (Aromatic)	meta-Carbons of the phenyl ring.
~59	CH (Phenylethyl)	Methine carbon directly attached to nitrogen and the phenyl ring. [8]
~55	CH <sub>2</sub> (Cyclopropylmethyl)	Methylene carbon attached to nitrogen.
~24	CH <sub>3</sub> (Phenylethyl)	Methyl carbon of the phenylethyl group.
~11	CH (Cyclopropyl)	Methine carbon of the cyclopropyl ring.
~4	CH <sub>2</sub> (Cyclopropyl)	Methylene carbons of the cyclopropyl ring, characteristically shifted to a high field.

## Data Synthesis and Structural Confirmation

The final step is to integrate all spectroscopic data to build a cohesive and self-validating argument for the structure of **(Cyclopropylmethyl)(1-phenylethyl)amine**.



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#### *Workflow for integrated structural confirmation.*

- HRMS confirms the elemental formula C<sub>12</sub>H<sub>17</sub>N.
- FTIR confirms the presence of a secondary amine (N-H stretch), an aromatic ring (C=C and C-H stretches), and aliphatic groups (C-H stretches).
- <sup>13</sup>C NMR shows 10 distinct signals, matching the 10 unique carbon environments in the proposed structure.
- <sup>1</sup>H NMR confirms the ratio of protons in different environments (5 aromatic, 1 benzylic CH, 2 N-CH<sub>2</sub>, 1 NH, 3 CH<sub>3</sub>, and 5 cyclopropyl protons). The coupling patterns (quartet and doublet for the phenylethyl group) and the characteristic upfield shifts of the cyclopropyl protons provide definitive evidence for the connectivity.

The convergence of these independent analytical techniques provides an exceptionally high degree of confidence in the structural assignment.

## Data Integrity and Compliance

In a regulated environment such as drug development, the integrity of the data is as important as the data itself. All spectroscopic data must be acquired and maintained in accordance with Good Laboratory Practice (GLP) principles. [11] This includes:

- **Audit Trails:** Electronic data systems must have secure, computer-generated, time-stamped audit trails that independently record the date and time of operator entries and actions that create, modify, or delete electronic records. [12][13]\* **User Access Controls:** Access to instrumentation and data systems must be restricted to authorized personnel.
- **Standard Operating Procedures (SOPs):** All analyses must be performed according to validated and approved SOPs. [14]\* **Raw Data:** The original electronic files (e.g., the FID in NMR) constitute the raw data and must be securely archived. [15] By adhering to these principles, the generated spectroscopic data for **(Cyclopropylmethyl)(1-phenylethyl)amine** will be reliable, reproducible, and defensible for regulatory submission.

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